molecular formula C6H6N2O3 B8242783 6-Methyl-5-nitropyridin-3-ol

6-Methyl-5-nitropyridin-3-ol

Cat. No.: B8242783
M. Wt: 154.12 g/mol
InChI Key: HKHLUYLTPQBCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-nitropyridin-3-ol is a chemical compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methyl group at the 6-position, a nitro group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitropyridin-3-ol typically involves the nitration of 6-methylpyridin-3-ol. One common method is to react 6-methylpyridin-3-ol with nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-Methyl-5-aminopyridin-3-ol.

    Substitution: Various substituted pyridines depending on the substituent introduced.

    Oxidation: 6-Carboxy-5-nitropyridin-3-ol.

Scientific Research Applications

6-Methyl-5-nitropyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitropyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-nitropyridin-2-ol: Similar structure but with the nitro group at the 3-position and hydroxyl group at the 2-position.

    5-Nitropyridin-3-ol: Lacks the methyl group at the 6-position.

    3-Nitropyridine: Lacks both the methyl and hydroxyl groups.

Uniqueness

6-Methyl-5-nitropyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-5-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)2-5(9)3-7-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHLUYLTPQBCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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